molecular formula C6H11F2NO2S B13640693 Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate

Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate

Cat. No.: B13640693
M. Wt: 199.22 g/mol
InChI Key: JWMZRQUXTILQND-UHFFFAOYSA-N
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Description

Methyl s-(difluoromethyl)homocysteinate is a chemical compound with the molecular formula C6H11F2NO2S and a molecular weight of 199.22 g/mol This compound is a derivative of homocysteine, where the sulfur atom is substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl s-(difluoromethyl)homocysteinate typically involves the reaction of homocysteine derivatives with difluoromethylating agents. . The reaction conditions often require a base to deprotonate the homocysteine derivative, followed by the addition of the difluorocarbene reagent under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for Methyl s-(difluoromethyl)homocysteinate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl s-(difluoromethyl)homocysteinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Methyl s-(difluoromethyl)homocysteinate can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various difluoromethyl-substituted derivatives .

Comparison with Similar Compounds

Methyl s-(difluoromethyl)homocysteinate can be compared with other similar compounds, such as:

The uniqueness of Methyl s-(difluoromethyl)homocysteinate lies in its difluoromethyl group, which imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C6H11F2NO2S

Molecular Weight

199.22 g/mol

IUPAC Name

methyl 2-amino-4-(difluoromethylsulfanyl)butanoate

InChI

InChI=1S/C6H11F2NO2S/c1-11-5(10)4(9)2-3-12-6(7)8/h4,6H,2-3,9H2,1H3

InChI Key

JWMZRQUXTILQND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCSC(F)F)N

Origin of Product

United States

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